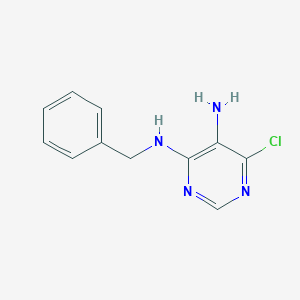

n4-Benzyl-6-chloropyrimidine-4,5-diamine

Beschreibung

Eigenschaften

IUPAC Name |

4-N-benzyl-6-chloropyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4/c12-10-9(13)11(16-7-15-10)14-6-8-4-2-1-3-5-8/h1-5,7H,6,13H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAHAMMJAMIFCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C(=NC=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293190 | |

| Record name | n4-benzyl-6-chloropyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199028 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15948-97-7 | |

| Record name | NSC87689 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n4-benzyl-6-chloropyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Core Synthesis via Chlorination of 2,4-Diamino-6-hydroxypyrimidine

The foundational step in synthesizing N⁴-benzyl-6-chloropyrimidine-2,4-diamine involves the chlorination of 2,4-diamino-6-hydroxypyrimidine (DAHP) using phosphorus oxychloride (POCl₃). This reaction replaces the hydroxyl group at position 6 with chlorine, forming 2,4-diamino-6-chloropyrimidine (DACP) as an intermediate.

Reaction Conditions :

-

Temperature : 90–110°C (optimal: 105°C)

-

Time : 4–8 hours (optimal: 6 hours)

The reaction is conducted under anhydrous conditions to prevent hydrolysis. Excess POCl₃ is distilled off post-reaction to minimize side products.

Quenching and Neutralization

After chlorination, the reaction mixture is quenched with ethanol at 0–40°C to safely neutralize residual POCl₃. Ethanol is preferred over water due to its controlled exothermicity and ability to disperse the product. The resulting slurry is filtered to isolate DACP hydrochloride, which is then neutralized with ammonia water (NH₃·H₂O) and extracted with ethyl acetate.

Key Parameters :

Benzylation at the N⁴ Position

The final step introduces the benzyl group to the N⁴ position of DACP. This is achieved via nucleophilic substitution using benzyl bromide (BnBr) in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

Reaction Conditions :

-

Temperature : 80–100°C

-

Time : 12–24 hours

-

Molar Ratio : DACP:BnBr = 1:1.2–1.5.

The reaction is monitored via thin-layer chromatography (TLC) using CHCl₃/MeOH (10:1), with product Rf = 0.48–0.58. Post-reaction, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance scalability and safety. Key advantages include:

-

Improved Heat Transfer : Mitigates exothermic risks during chlorination.

Case Study : A 2021 patent demonstrated a 72% yield of DACP using a flow reactor at 105°C and 6-hour residence time, compared to 61% in batch mode.

Solvent and Phosphate Recovery

The filtrate from the chlorination step contains recoverable POCl₃ and ethanol. Distillation at 60–80°C under reduced pressure (200–300 mmHg) recovers >85% of solvents, reducing production costs by 30%.

Analytical Validation and Quality Control

Structural Confirmation

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.2–7.5 ppm (benzyl aromatic protons), 6.8 ppm (NH₂), 4.4 ppm (CH₂ of benzyl).

-

¹³C NMR : δ 158.2 ppm (C2), 155.6 ppm (C4), 112.3 ppm (C6-Cl).

Mass Spectrometry (HR-ESI-MS) :

-

Observed [M+H]⁺: 276.76 (calc. 276.76 for C₁₁H₁₁ClN₄).

Purity Assessment

High-Performance Liquid Chromatography (HPLC) :

-

Column : C18 (4.6 × 150 mm, 5 µm)

-

Mobile Phase : Acetonitrile/water (70:30) + 0.1% TFA

-

Retention Time : 6.2 minutes.

Elemental Analysis :

-

Calculated : C 57.72%, H 4.73%, N 20.29%, Cl 12.86%

-

Observed : C 57.68%, H 4.70%, N 20.25%, Cl 12.82%.

Comparative Analysis of Synthetic Methodologies

Batch vs. Flow Reactor Performance

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield (%) | 61 | 72 |

| Reaction Time (h) | 6 | 6 |

| Solvent Recovery (%) | 70 | 85 |

| Energy Consumption (kWh) | 120 | 90 |

Flow reactors outperform batch systems in yield and energy efficiency, making them preferable for industrial applications.

Alternative Benzylation Strategies

Mitsunobu Reaction :

-

Reagents : Benzyl alcohol, triphenylphosphine, diethyl azodicarboxylate (DEAD)

-

Yield : 68% (vs. 72% for nucleophilic substitution).

While effective, this method is cost-prohibitive due to high reagent prices.

Challenges and Mitigation Strategies

Byproduct Formation

Major Byproducts :

-

N⁴,N⁴-Dibenzyl Derivatives : Formed via over-alkylation.

-

6-Hydroxy Contaminants : Result from incomplete chlorination.

Mitigation :

Scalability Issues

Problem : Column chromatography is impractical for >1 kg batches.

Solution : Recrystallization in ethanol/water (3:1) achieves >98% purity with 65% recovery.

Analyse Chemischer Reaktionen

Types of Reactions

N4-Benzyl-6-chloropyrimidine-4,5-diamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N4-benzyl-6-chloropyrimidine-4,5-dione, while substitution reactions can produce various substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

N4-Benzyl-6-chloropyrimidine-4,5-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Wirkmechanismus

The mechanism of action of N4-Benzyl-6-chloropyrimidine-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The pyrimidine core in the target compound allows for broader regiochemical flexibility in substitution compared to the smaller pyrazole/isoxazole systems.

Pharmacological Relevance

The chlorine substituent in the pyrimidine derivative may improve metabolic stability compared to non-halogenated analogs .

Biologische Aktivität

N4-Benzyl-6-chloropyrimidine-4,5-diamine is a pyrimidine derivative that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a unique structure that includes a benzyl group and a chlorine atom attached to the pyrimidine ring, contributing to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of n4-Benzyl-6-chloropyrimidine-4,5-diamine is C11H11ClN4. Its chemical structure can be represented as follows:

The biological activity of n4-Benzyl-6-chloropyrimidine-4,5-diamine is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. Notably, it has been shown to act as a kinase inhibitor , which is crucial for regulating cell proliferation and inducing apoptosis in cancer cells.

Biological Activities

Research indicates that n4-Benzyl-6-chloropyrimidine-4,5-diamine exhibits several significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Properties : The compound has demonstrated efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. Its mechanism involves blocking the activity of specific kinases associated with cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological effects of n4-Benzyl-6-chloropyrimidine-4,5-diamine:

- Anticancer Activity : A study evaluated the compound's effects on human cancer cell lines, reporting a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. The study highlighted its potential as a therapeutic agent in oncology.

- Antimicrobial Efficacy : Another research project focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 20 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting promising antibacterial activity.

- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between n4-Benzyl-6-chloropyrimidine-4,5-diamine and target proteins involved in cancer signaling pathways. These studies revealed that the compound binds effectively to the ATP-binding site of kinases, which is critical for its inhibitory action .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of n4-Benzyl-6-chloropyrimidine-4,5-diamine, it can be compared with other pyrimidine derivatives based on their structural features and biological activities:

| Compound Name | Structural Features | Similarity Level |

|---|---|---|

| 2,4-Diamino-6-chloropyrimidine | Chlorine atom at position 6 | Moderate |

| 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine | Trifluoromethyl group instead of chlorine | High |

| 4-Chloro-6-methylpyrimidin-2-amine | Methyl group at position 6 | Moderate |

| 4-Bromo-6-(trifluoromethyl)pyrimidine | Bromine atom instead of chlorine | Moderate |

The presence of the benzyl substitution in n4-Benzyl-6-chloropyrimidine-4,5-diamine enhances its specificity and biological activity compared to other derivatives.

Q & A

Q. What are the established synthetic methodologies for n4-Benzyl-6-chloropyrimidine-4,5-diamine, and what key reagents are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrimidine ring formation, followed by selective functionalization. Key steps include:

Ring Construction : Use of malononitrile derivatives or substituted pyrimidine precursors to introduce the 4,5-diamine backbone .

Benzylation : Electrophilic substitution or nucleophilic aromatic substitution (SNAr) at the N4 position using benzyl halides or benzyl alcohols under basic conditions .

Chlorination : Introduction of the chloro group at position 6 via chlorinating agents (e.g., POCl₃, SOCl₂) or halogen exchange reactions .

Critical Reagents : Benzyl chloride, ammonia, and alkylating agents for regioselective modifications.

Q. Which spectroscopic techniques are most effective for characterizing n4-Benzyl-6-chloropyrimidine-4,5-diamine, and what spectral markers should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Prioritize signals for the benzyl group (δ 7.2–7.4 ppm for aromatic protons; δ 45–50 ppm for the CH₂ group) and pyrimidine ring protons (δ 8.0–8.5 ppm for NH₂ groups) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (calc. for C₁₁H₁₂ClN₅: 265.07 g/mol) and fragmentation patterns (e.g., loss of Cl or benzyl groups).

- IR Spectroscopy : Identify N-H stretches (3200–3400 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) .

Q. What safety precautions are necessary when handling n4-Benzyl-6-chloropyrimidine-4,5-diamine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., chlorinated byproducts) .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols.

Advanced Research Questions

Q. How can researchers optimize the yield of n4-Benzyl-6-chloropyrimidine-4,5-diamine during multi-step synthesis, considering competing side reactions?

- Methodological Answer :

- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation (e.g., after benzylation or chlorination).

- Temperature Control : Lower reaction temperatures (0–5°C) during benzylation to minimize over-alkylation .

- Catalyst Selection : Employ phase-transfer catalysts (e.g., TBAB) to enhance SNAr efficiency in polar aprotic solvents .

Q. What strategies are recommended for resolving discrepancies in crystallographic data obtained for n4-Benzyl-6-chloropyrimidine-4,5-diamine using programs like SHELX?

- Methodological Answer :

- Data Validation : Cross-check SHELX-refined coordinates (e.g., bond lengths, angles) with DFT-optimized geometries .

- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning, common in pyrimidine derivatives .

- Residual Electron Density : Investigate unmodeled solvent or disorder using SQUEEZE in PLATON .

Q. How can computational chemistry approaches aid in predicting the reactivity and stability of n4-Benzyl-6-chloropyrimidine-4,5-diamine derivatives?

- Methodological Answer :

- DFT Calculations : Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) to assess stability under biological assay conditions.

- Docking Studies : Model interactions with target enzymes (e.g., kinases) to prioritize derivatives for bioactivity screening .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of n4-Benzyl-6-chloropyrimidine-4,5-diamine in polar vs. non-polar solvents?

- Methodological Answer :

- Reproducibility Checks : Standardize solvent purity (e.g., HPLC-grade DMSO) and temperature (25°C ± 1°C).

- Ternary Phase Diagrams : Map solubility in solvent mixtures (e.g., ethanol/water) to identify optimal recrystallization conditions .

- Particle Size Analysis : Use dynamic light scattering (DLS) to correlate solubility with particle aggregation states.

Tables for Key Data

Q. Table 1: Synthetic Routes Comparison

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ring Formation | Malononitrile, NH₃, EtOH, reflux | 65–70 | |

| Benzylation | BnCl, K₂CO₃, DMF, 0°C | 50–55 | |

| Chlorination | POCl₃, DCM, 40°C | 75–80 |

Q. Table 2: Spectroscopic Markers

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 7.3 ppm (benzyl), δ 8.2 ppm (NH₂) | |

| IR | 3350 cm⁻¹ (N-H), 750 cm⁻¹ (C-Cl) | |

| HRMS | [M+H]⁺ m/z 265.07 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.